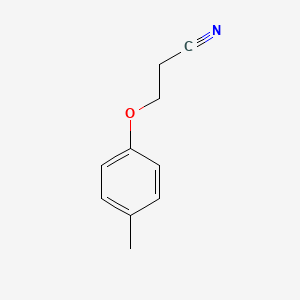

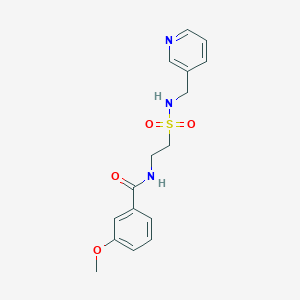

3-(4-Methylphenoxy)propanenitrile

説明

3-(4-Methylphenoxy)propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This nitrile compound is also known as 4'-cyano-3'-methylbiphenyl-4-ol or 4-cyano-3-methylphenyl 2-propionylamino benzoate. The purpose of

科学的研究の応用

Intramolecular Hydrogen Bonds and Anomeric Effect Studies

- Studies have focused on the theoretical aspects of compounds similar to 3-(4-Methylphenoxy)propanenitrile. These include investigations into intramolecular hydrogen bonds and anomeric effects in nitriles, providing insights into their stability and geometrical trends (Fernández et al., 1992).

Environmental Degradation Research

- Research on the degradation of similar compounds, like 3,3'-iminobis-propanenitrile, using systems like Fe(0)/GAC micro-electrolysis, offers insights into environmental remediation and pollutant removal processes (Lai et al., 2013).

Metabolism in Biological Systems

- The compound has been studied in the context of glucosinolate metabolism in Pieris rapae caterpillars. These studies reveal complex metabolic pathways involving nitrile formation and hydroxylation, indicating the biological transformations it undergoes (Agerbirk et al., 2010).

Pharmaceutical Compound Synthesis

- The chemical has been used in studies related to the synthesis of pharmaceutical compounds, such as regioselective monoacetylation of 3-aryloxy-1,2-propandiols, highlighting its role in creating medically relevant substances (Pawar & Yadav, 2015).

Antimicrobial Applications

- Derivatives of 3-(4-Methylphenoxy)propanenitrile have been explored for their antimicrobial properties, suggesting potential applications in areas like lubricating oils to prevent microbial growth (Mammadbayli et al., 2018).

Conformational Analysis in Chemistry

- Studies on molecules like mephenesin, which is structurally related to 3-(4-Methylphenoxy)propanenitrile, provide insights into conformational flexibility, a key aspect in understanding the behavior of similar compounds (Écija et al., 2014).

Synthetic Chemistry and Antimicrobial Activities

- 3-(4-Methylphenoxy)propanenitrile has been involved in the synthesis of new indole containing heterocyclic substances, further demonstrating its relevance in creating compounds with potential antimicrobial activities (Behbehani et al., 2011).

Biological Activity Evaluation

- Research into the biological activities of various derivatives, including antibacterial, antifungal, and enzyme-inhibition activities, underscores the compound's potential in pharmacology (Khan et al., 2002).

Material Science and Optical Studies

- Hydrazones derived from 3-(4-Methylphenoxy)propanenitrile have been synthesized and evaluated for their nonlinear optical properties, indicating potential applications in optical device technologies (Naseema et al., 2010).

Electrolyte Research for Lithium-Ion Batteries

- Nitrile-functionalized derivatives of the compound have been studied as components of safe electrolytes for lithium-ion batteries, showcasing its role in advancing battery technology (Liu et al., 2016).

Bioremediation Research

- Studies on bioremediation using enzymes like laccase from Fusarium incarnatum demonstrate the potential of 3-(4-Methylphenoxy)propanenitrile in environmental clean-up efforts (Chhaya & Gupte, 2013).

特性

IUPAC Name |

3-(4-methylphenoxy)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELCPEBYDWJHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2934845.png)

![1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2934853.png)

![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)

![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)